molecular formula C11H12O2S B8548464 2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol

2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol

Cat. No. B8548464
M. Wt: 208.28 g/mol
InChI Key: BEEGQQSXKGANTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-[7-(hydroxymethyl)-1-benzothiophen-3-yl]ethanol

InChI

InChI=1S/C11H12O2S/c12-5-4-9-7-14-11-8(6-13)2-1-3-10(9)11/h1-3,7,12-13H,4-6H2

InChI Key

BEEGQQSXKGANTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CS2)CCO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen stream, to a solution (38 mL) of lithium aluminum hydride (0.74 g, 19.5 mmol) in THF was added a solution (30 mL) of methyl 3-ethoxycarbonylmethyl-benzo[b]thiophene-7-carboxylate (2.7 g, 9.7 mmol) in THF at 0° C., and the resultant solution was stirred for 10 minutes at the same temperature. To the solution was further added lithium aluminum hydride (0.74 g, 19.5 mmol) at 0° C., and the resultant solution was stirred for 10 minutes at the same temperature. Ethyl acetate was added to the solution, and then water (5.2 mL) was added thereto at 0° C. The temperature of the resultant solution was raised to room temperature, and then the solution was stirred for 10 minutes. The reaction mixture was filtered through Celite. Solvent was then removed by distillation under reduced pressure. The resulting residue was treated by addition of ethyl acetate and n-hexane (1:2), to thereby obtain the titled compound (1.97 g, 98%).
Quantity
38 mL
Type
reactant
Reaction Step One
Name
methyl 3-ethoxycarbonylmethyl-benzo[b]thiophene-7-carboxylate
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.